Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
Übersicht
Beschreibung
Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate, also known as Boc-3-amino-4-oxoazetidine, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key regulator of glucose metabolism and is involved in the pathogenesis of type 2 diabetes mellitus (T2DM). Boc-3-amino-4-oxoazetidine has been extensively studied for its potential therapeutic applications in the treatment of T2DM.
Wirkmechanismus
Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate4-oxoazetidine inhibits DPP-4 by binding to the active site of the enzyme. DPP-4 is responsible for the degradation of GLP-1 and GIP, which are important incretin hormones that stimulate insulin secretion and inhibit glucagon secretion. By inhibiting DPP-4, Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate4-oxoazetidine increases the levels of GLP-1 and GIP, leading to improved glucose homeostasis.
Biochemical and Physiological Effects
Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate4-oxoazetidine has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. It has also been shown to increase the levels of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion. Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate4-oxoazetidine has also been shown to reduce inflammation and oxidative stress, which are key contributors to the pathogenesis of T2DM.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate4-oxoazetidine is a potent and selective inhibitor of DPP-4, making it an ideal tool for studying the role of DPP-4 in glucose homeostasis. However, Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate4-oxoazetidine is a synthetic compound that may have limited bioavailability and may not accurately represent the effects of endogenous DPP-4 inhibitors.
Zukünftige Richtungen
Future research on Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate4-oxoazetidine could focus on its potential therapeutic applications in the treatment of T2DM. It could also investigate the effects of Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate4-oxoazetidine on other metabolic pathways and its potential for use in combination therapy with other antidiabetic agents. Additionally, further studies could investigate the safety and toxicity of Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate4-oxoazetidine in animal models and humans.
Wissenschaftliche Forschungsanwendungen
Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate4-oxoazetidine has been extensively studied for its potential therapeutic applications in the treatment of T2DM. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. Tert-butyl ((2S,3S)-1-(benzyloxy)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate4-oxoazetidine has also been shown to increase the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a key role in glucose homeostasis.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-4-oxo-1-phenylmethoxyazetidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)17-13-12(9-19)18(14(13)20)22-10-11-7-5-4-6-8-11/h4-8,12-13,19H,9-10H2,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISAZDMSYMWYFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(N(C1=O)OCC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.